molecular formula C19H25N3O3 B5404948 N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide

N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide

Cat. No. B5404948
M. Wt: 343.4 g/mol
InChI Key: XQTANSMRSCZFCG-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound, also known as EPPA, is a potential drug candidate due to its unique properties and mechanism of action. EPPA has been studied for its potential use in treating various diseases, including cancer and neurological disorders. In

Mechanism of Action

N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's mechanism of action involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in gene expression regulation. By inhibiting HDAC, N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide can alter gene expression and induce apoptosis in cancer cells. N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's inhibition of HDAC also plays a role in its potential use in treating neurological disorders. By altering gene expression, N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide can protect neurons from oxidative stress and improve cognitive function.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's biochemical and physiological effects are complex and depend on the specific disease being studied. In cancer cells, N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide induces apoptosis by altering gene expression. In neurons, N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide protects against oxidative stress and improves cognitive function by altering gene expression. N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's effects on the body are still being studied, and more research is needed to fully understand its potential uses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide in lab experiments is its specificity for HDAC inhibition. N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's mechanism of action is well understood, and its specificity for HDAC inhibition makes it a useful tool for studying gene expression. However, one limitation of using N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide in lab experiments is its complex synthesis method. N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's synthesis requires expertise in organic chemistry, which can limit its use in some labs.

Future Directions

There are many future directions for N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide research. One area of research could focus on optimizing N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's synthesis method to make it more accessible to a wider range of labs. Another area of research could focus on developing N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide derivatives with improved specificity for HDAC inhibition. N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's potential use in treating neurological disorders and cancer also warrants further investigation. Overall, N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide is a promising compound with many potential uses in scientific research.

Synthesis Methods

The synthesis of N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide involves a multistep process that requires expertise in organic chemistry. The first step involves the synthesis of 2-ethylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-(2-oxopyrrolidin-1-yl)piperidine to form the intermediate compound. The intermediate is then treated with 2-aminoacetophenone to obtain the final product, N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide. The synthesis of N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide is a complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide has been studied extensively for its potential use in treating various diseases. One area of research has focused on N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide's potential as a cancer treatment. Studies have shown that N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease. Studies have shown that N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide can protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-2-14-7-3-4-9-16(14)20-18(24)19(25)21-11-5-8-15(13-21)22-12-6-10-17(22)23/h3-4,7,9,15H,2,5-6,8,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTANSMRSCZFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N2CCCC(C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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